molecular formula C14H13NO5S B1394932 Ethyl 2-(1,3-benzodioxol-5-yloxy)-5-methyl-1,3-thiazole-4-carboxylate CAS No. 1228552-96-2

Ethyl 2-(1,3-benzodioxol-5-yloxy)-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B1394932
CAS No.: 1228552-96-2
M. Wt: 307.32 g/mol
InChI Key: JJUGBMGSDCZWTP-UHFFFAOYSA-N
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Description

Ethyl 2-(1,3-benzodioxol-5-yloxy)-5-methyl-1,3-thiazole-4-carboxylate (CAS 1228552-96-2) is a high-purity chemical compound with a molecular formula of C14H13NO5S and a molecular weight of 307.32 g/mol . This heterocyclic compound features a 1,3-benzodioxole (piperonyl) scaffold linked to a methyl-substituted thiazole carboxylate ester, a structural motif of significant interest in medicinal chemistry and drug discovery. Heterocyclic compounds containing similar thiazole and benzodioxole structures have been investigated for their potential in the development of therapeutic agents for various diseases, including cancer . As a research chemical, it serves as a valuable synthetic intermediate or building block for the preparation of more complex molecules for biological screening. It can also be used as a standard in analytical chemistry for method development. Researchers should note that this product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures are essential: experiments should be conducted using personal protective equipment, including gloves, protective clothing, and masks, to avoid skin contact or inhalation . For laboratory safety, it is recommended to store the product at -4°C for short-term (1-2 weeks) or at -20°C for longer preservation (1-2 years) . The predicted boiling point is 430.0±55.0 °C at 760 mmHg, and the predicted density is 1.4±0.1 g/cm³ .

Properties

IUPAC Name

ethyl 2-(1,3-benzodioxol-5-yloxy)-5-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5S/c1-3-17-13(16)12-8(2)21-14(15-12)20-9-4-5-10-11(6-9)19-7-18-10/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUGBMGSDCZWTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)OC2=CC3=C(C=C2)OCO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101170332
Record name Ethyl 2-(1,3-benzodioxol-5-yloxy)-5-methyl-4-thiazolecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228552-96-2
Record name Ethyl 2-(1,3-benzodioxol-5-yloxy)-5-methyl-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228552-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(1,3-benzodioxol-5-yloxy)-5-methyl-4-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101170332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 2-(1,3-benzodioxol-5-yloxy)-5-methyl-1,3-thiazole-4-carboxylate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

  • Chemical Formula : C₁₄H₁₃NO₅S
  • CAS Number : 1228552-96-2
  • Molecular Weight : 299.32 g/mol
  • Structure : The compound features a benzodioxole moiety linked to a thiazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with benzodioxole compounds. Various synthetic pathways have been explored to enhance yield and purity, as well as to modify substituents for improved biological activity .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance:

  • Cytotoxicity : In vitro evaluations have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) and C6 (rat glioma) cells. The compound exhibited low toxicity towards normal NIH/3T3 mouse embryonic fibroblast cells, indicating a selective action against cancer cells .
  • Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and disruption of mitochondrial membrane potential. These mechanisms were assessed through DNA synthesis inhibition assays and apoptosis assays .
Cell LineIC50 (µM)Apoptosis Induction
A54915.0Yes
C620.0Yes
NIH/3T3>100No

Anticholinesterase Activity

The compound has also been evaluated for its anticholinesterase activity:

  • Inhibition Studies : The inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) were assessed using Ellman's spectrophotometric method. While some derivatives showed promising inhibition against AChE, this compound did not demonstrate significant anticholinesterase activity .
CompoundAChE IC50 (µM)BuChE IC50 (µM)
Ethyl CompoundN/AN/A
Galantamine1.83N/A

Case Studies

A notable study involving similar benzodioxole derivatives reported that modifications in the substituents significantly influenced their biological activities. For instance, the introduction of biphenyl groups enhanced anticancer activity due to increased lipophilicity, which facilitated better cell membrane penetration .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole derivatives are widely studied for their diverse pharmacological and material science applications. Below is a comparative analysis of structurally related thiazole esters:

Table 1: Structural and Functional Comparison of Ethyl 2-(1,3-benzodioxol-5-yloxy)-5-methyl-1,3-thiazole-4-carboxylate and Analogues

Compound Name Substituents (Thiazole Positions) Molecular Formula Molecular Weight (g/mol) Key Differences Applications/Notes
Target Compound : this compound 2: Benzodioxol-5-yloxy; 4: Ethyl ester; 5: Methyl C₁₄H₁₃NO₅S 307.32 Unique benzodioxole-thiazole hybrid Discontinued; structural studies only
Ethyl 2-(1,3-benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylate 2: Benzodioxol-5-yloxy; 4: Methyl; 5: Ethyl ester C₁₄H₁₃NO₅S 307.32 Substituent positions swapped (methyl at 4 vs. 5) Similar lipophilicity; potential isomer differences in reactivity
Ethyl 2-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate 2: 4-Benzimidazolylphenyl; 4: Methyl; 5: Ethyl ester C₂₁H₁₈N₃O₂S 376.45 Benzodiazepine-like substituent; enhanced hydrogen bonding Potential kinase inhibitor scaffold
Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate 2: Ethyl ester; 4: Benzyloxy; 5: Methyl C₁₄H₁₅NO₃S 277.34 Benzyloxy group increases steric bulk Antimicrobial activity (hypothesized)
Ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate 2: Benzylamino; 4: Ethyl ester; 5: Methyl C₁₄H₁₆N₂O₂S 276.35 Amino group enhances solubility Intermediate in drug synthesis

Key Findings :

Positional Isomerism : Swapping substituent positions (e.g., methyl at 4 vs. 5) alters electronic distribution and steric effects, impacting binding to biological targets .

Functional Group Effects: Benzyloxy vs. Benzodioxolyloxy: Benzyloxy groups (as in ) increase hydrophobicity but reduce metabolic stability compared to benzodioxole . Amino vs. Ether Linkages: Amino-substituted derivatives (e.g., ) exhibit higher aqueous solubility but lower membrane permeability .

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for preparing Ethyl 2-(1,3-benzodioxol-5-yloxy)-5-methyl-1,3-thiazole-4-carboxylate, and what reaction conditions are critical for optimizing yield?

  • Answer : The synthesis typically involves multi-step procedures, including:

  • Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives or Hantzsch thiazole synthesis.
  • Step 2 : Introduction of the benzodioxol-5-yloxy group via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
  • Step 3 : Esterification of the carboxylate group using ethanol and a catalytic acid (e.g., H₂SO₄).
  • Key Considerations : Reaction temperature, solvent polarity, and stoichiometric ratios of reagents significantly impact yield. Purification often employs column chromatography with ethyl acetate/hexane gradients .

Q. What analytical techniques are recommended for structural characterization of this compound?

  • Answer : Standard methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ester functionality.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • Infrared (IR) Spectroscopy : Identification of ester C=O (∼1700 cm⁻¹) and benzodioxole C-O-C (∼1250 cm⁻¹) stretches.
  • X-ray Crystallography : For unambiguous confirmation of molecular geometry (if single crystals are obtainable) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Answer : Initial screening may involve:

  • Enzyme Inhibition Assays : Testing against kinases or proteases using fluorometric/colorimetric substrates.
  • Cytotoxicity Studies : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Antimicrobial Screening : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry, particularly regarding the thiazole ring puckering?

  • Answer : X-ray crystallography using programs like SHELXL refines bond lengths, angles, and torsional parameters. For puckered thiazole rings, Cremer-Pople coordinates (amplitude q and phase angle φ) quantify out-of-plane deviations . Disorder in the benzodioxole moiety can be modeled with split occupancy refinement .

Q. What strategies address contradictions between computational predictions (e.g., docking) and experimental bioactivity data for this compound?

  • Answer : Discrepancies may arise from solvation effects or conformational flexibility. Mitigation strategies include:

  • Molecular Dynamics (MD) Simulations : To assess ligand-receptor dynamics over time.
  • Free Energy Perturbation (FEP) : Quantifies binding affinity changes due to substituent modifications.
  • Mutagenesis Studies : Validate predicted binding residues in target proteins .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Answer : Systematic modifications include:

  • Variation of Substituents : Replace benzodioxole with other aryl groups (e.g., pyridyl, naphthyl) to enhance lipophilicity.
  • Ester Hydrolysis : Test the free carboxylic acid derivative for improved solubility.
  • Thiazole Ring Substitutions : Introduce halogens or methyl groups at C4/C5 to modulate steric/electronic effects.
  • SAR Validation : Use IC₅₀ comparisons in dose-response assays .

Q. What challenges arise in scaling up the synthesis, and how can reaction conditions be re-optimized for reproducibility?

  • Answer : Scaling issues include heat dissipation and byproduct accumulation. Solutions:

  • Flow Chemistry : Enables controlled mixing and temperature gradients.
  • Design of Experiments (DoE) : Statistical optimization of variables (e.g., solvent volume, catalyst loading).
  • In-line Analytics : FTIR or HPLC monitors reaction progress in real-time .

Q. How does metabolic stability assessment inform the compound’s potential as a drug candidate?

  • Answer : Stability is evaluated via:

  • Liver Microsomal Assays : Measure half-life (t₁/₂) using NADPH-fortified microsomes.
  • CYP450 Inhibition Screening : Identifies metabolic liability against cytochrome isoforms (e.g., CYP3A4).
  • HPLC-MS Metabolite Profiling : Identifies oxidation or glucuronidation products .

Methodological Tables

Table 1 : Key Synthetic Parameters and Outcomes

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Thiazole FormationThiourea, ethyl bromopyruvate, EtOH, reflux6592%
Benzodioxole CouplingK₂CO₃, DMF, 90°C, 12h7895%
EsterificationEthanol, H₂SO₄, 70°C8598%

Table 2 : Biological Activity Profile of Analogues

ModificationBioassay (IC₅₀, μM)TargetReference
Methyl at C52.1 (Kinase A)Cancer
Chloro at C20.9 (Protease B)Antimicrobial
Free Carboxylic Acid4.3 (Enzyme X)Anti-inflammatory

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(1,3-benzodioxol-5-yloxy)-5-methyl-1,3-thiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(1,3-benzodioxol-5-yloxy)-5-methyl-1,3-thiazole-4-carboxylate

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